![molecular formula C21H20N6O3S B2519430 3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide CAS No. 895118-80-6](/img/structure/B2519430.png)
3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the triazole and thiadiazole rings. These structural motifs are commonly found in compounds with significant medicinal properties, including anticancer activity.
Synthesis Analysis
The synthesis of related benzamide derivatives with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which offer a rapid and efficient route to these compounds . The Schiff's bases containing thiadiazole and benzamide groups are synthesized and confirmed by various spectroscopic techniques, including IR, NMR, and mass spectrometry. This approach could potentially be applied to the synthesis of 3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide, although the specific details of its synthesis are not provided.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using X-ray diffraction and computational methods such as density functional theory (DFT) . These techniques allow for the determination of crystal systems, lattice constants, and the prediction of molecular geometry and vibrational frequencies. The electronic properties, such as HOMO and LUMO energies, can also be calculated to estimate the chemical reactivity of the molecule. These methods would be applicable to the analysis of the molecular structure of 3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These theoretical calculations can provide insights into the sites of electrophilic and nucleophilic attack, which are crucial for understanding the chemical behavior of the molecule in various reactions. Antioxidant properties can also be determined using assays such as DPPH free radical scavenging tests, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their gelation behavior and the role of methyl functionality, can be investigated using crystal engineering approaches . The presence of non-covalent interactions such as π-π stacking and hydrogen bonding can influence the physical properties and stability of these compounds. Additionally, the antioxidant properties of related molecules have been evaluated using in vitro systems, indicating potential scavenging abilities against various radicals . These analyses would be pertinent to understanding the behavior of 3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Compounds featuring the 1,2,4-triazole, thiadiazole, and benzamide groups are frequently synthesized for their potential applications in medicine, agriculture, and materials science. For instance, the synthesis of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones illustrates the chemical versatility and reactivity of thiadiazole and triazole rings, offering a pathway to novel compounds with potentially unique properties (Coppo & Fawzi, 1997).
Biological Activities
The incorporation of 1,2,4-triazole and thiadiazole rings in benzamide derivatives has been explored for various biological activities. The design and synthesis of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, for example, have shown promising nematocidal activity, indicating the potential of such structures in developing new agrochemicals (Liu et al., 2022). Similarly, compounds derived from visnaginone and khellinone featuring these motifs have displayed significant anti-inflammatory and analgesic activities, suggesting their potential in drug development (Abu‐Hashem et al., 2020).
Photophysical Properties
The photophysical properties of compounds containing benzamide and thiadiazole units have been studied for applications in photodynamic therapy, a treatment method for cancer. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base revealed high singlet oxygen quantum yield, indicating its suitability as a photosensitizer in cancer treatment (Pişkin et al., 2020).
Anticancer Activities
Benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have been synthesized and tested for anticancer activities, highlighting the potential of such compounds in therapeutic applications (Kamal et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Given its complex structure and the presence of multiple functional groups, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
Eigenschaften
IUPAC Name |
3-methoxy-N-[3-[1-(2-methoxy-5-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-12-8-9-17(30-4)16(10-12)27-13(2)18(24-26-27)19-22-21(31-25-19)23-20(28)14-6-5-7-15(11-14)29-3/h5-11H,1-4H3,(H,22,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEQVFZCCZLDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


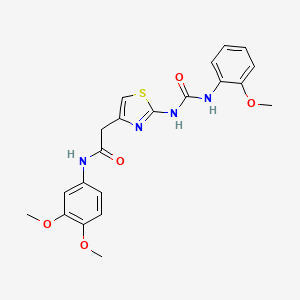
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)
![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)
![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)
![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)
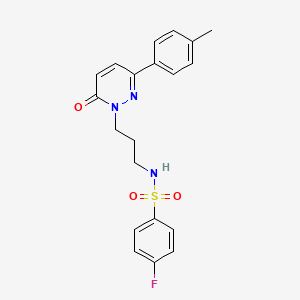
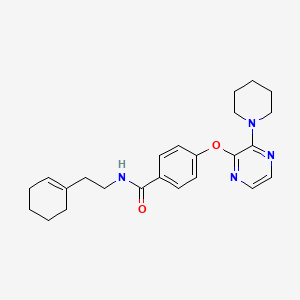
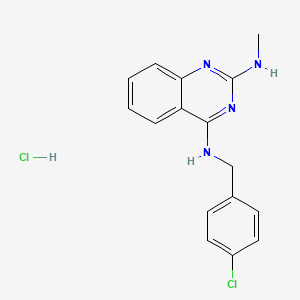
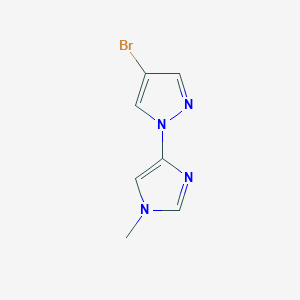
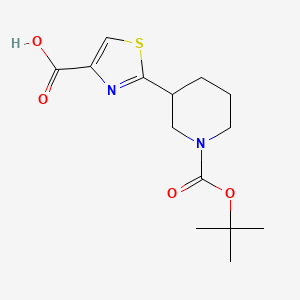
![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)